molecular formula C13H15NO3 B1299117 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid CAS No. 239135-37-6

5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid

Cat. No.: B1299117
CAS No.: 239135-37-6
M. Wt: 233.26 g/mol
InChI Key: WLWDQZUQQAIPLT-UHFFFAOYSA-N
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Description

2,3-Dihydroindoles, which are structurally similar to the compound you’re asking about, are important components in many natural products and biologically active compounds . They are often used as intermediates for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which may have useful pharmacological properties .


Synthesis Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a compound similar to the one you’re asking about, is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .


Chemical Reactions Analysis

2,3-Dihydroindoles can be obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .

Scientific Research Applications

  • Synthetic Schemes and Isotopomers : One study describes a method for preparing isotopomers of 5-amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme, essential for processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).

  • Stereochemical Investigations : Another study investigates the stereochemical aspects of nucleophilic addition reactions involving related indole derivatives, which is fundamental in understanding molecular interactions in organic chemistry (El-Samahy, 2005).

  • Synthesis of Substituted Compounds : Research includes the synthesis of 5-benzotriazolyl-substituted pyrid-2-ones from related 5-oxopentanoic acids, demonstrating the compound's utility in creating diverse molecular structures (Katritzky & Shcherbakova, 1996).

  • Applications in Molecular Docking Studies : The compound has been used in the synthesis of molecules for molecular docking studies, which are crucial for drug discovery and understanding protein-ligand interactions (Reddy et al., 2022).

  • Biological Activity and Enzyme Inhibition : Studies have also explored the synthesis of related indole derivatives for antimicrobial activity and enzyme inhibition, which is significant in medicinal chemistry and pharmacology (Attaby, Ramla, & Gouda, 2007).

  • Transition-Metal-Promoted Oxidative Cyclization : The compound's derivatives have been used in the synthesis of carbazole cores, demonstrating its role in complex organic reactions and potential applications in material science (Szewczyk, Ryczkowska, & Makowiec, 2019).

  • Infrared Spectroelectrochemistry : There's research on the synthesis of W(CO)5 complexes of related compounds for IR-detectable metal–carbonyl tracers, indicating applications in analytical chemistry (Kowalski et al., 2009).

  • Electrosynthesis : A study focused on the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, highlighting electrochemical applications (Konarev, Lukyanets, & Negrimovskii, 2007).

Future Directions

2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Biochemical Analysis

Biochemical Properties

5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid plays a role in several biochemical reactions. It has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in the regulation of necroptosis, a form of programmed cell death . The compound inhibits RIPK1 activity, thereby protecting cells from necroptosis and reducing necrotic cell death in vascular endothelial cells

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involving necroptosis . By inhibiting RIPK1, the compound can prevent the activation of downstream signaling pathways that lead to cell death. This protective effect on cells can have implications for conditions where necroptosis plays a role, such as in certain inflammatory diseases and cancer

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of RIPK1 . The compound binds to the kinase domain of RIPK1, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the necroptotic signaling cascade, thereby protecting cells from necroptosis . The compound’s ability to inhibit RIPK1 with high affinity and selectivity makes it a promising candidate for further development as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory activity against RIPK1 over extended periods . Long-term studies have demonstrated that the compound can consistently protect cells from necroptosis without significant degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of RIPK1, with higher doses providing greater protection against necroptosis . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining an optimal therapeutic window

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve oxidative and reductive reactions, as well as conjugation with endogenous molecules . These metabolic processes can influence the compound’s bioavailability, distribution, and elimination from the body. Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on RIPK1. The compound’s distribution may also be influenced by its physicochemical properties, such as solubility and lipophilicity

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with RIPK1 suggests that it may localize to regions where RIPK1 is active, such as the cytoplasm and plasma membrane . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(6-3-7-13(16)17)14-9-8-10-4-1-2-5-11(10)14/h1-2,4-5H,3,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWDQZUQQAIPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353661
Record name 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239135-37-6
Record name 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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